molecular formula C9H11NO2 B13304289 2-(4-Methylpyridin-3-yl)propanoic acid

2-(4-Methylpyridin-3-yl)propanoic acid

Cat. No.: B13304289
M. Wt: 165.19 g/mol
InChI Key: JEAXOOHDLDGSFI-UHFFFAOYSA-N
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Description

2-(4-Methylpyridin-3-yl)propanoic acid (CAS 1500336-67-3) is a high-purity organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 . This chemical serves as a valuable synthetic building block in medicinal chemistry and pharmaceutical research, particularly for the development of novel active molecules. The structure of this compound, which features a propanoic acid chain attached to a 4-methylpyridine ring, makes it a versatile intermediate for constructing more complex targets. Pyridine derivatives are of significant interest in drug discovery due to their presence in a wide range of bioactive molecules . For instance, related 4-anilidopiperidine scaffolds are fundamental in powerful synthetic opioid analgesics like fentanyl and its derivatives, demonstrating the importance of such nitrogen-containing heterocycles in ligand-receptor interactions . Researchers can utilize the carboxylic acid functional group for amide bond formation or esterification, allowing for the modular synthesis of compound libraries. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-(4-methylpyridin-3-yl)propanoic acid

InChI

InChI=1S/C9H11NO2/c1-6-3-4-10-5-8(6)7(2)9(11)12/h3-5,7H,1-2H3,(H,11,12)

InChI Key

JEAXOOHDLDGSFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C(C)C(=O)O

Origin of Product

United States

Preparation Methods

Alkylation of 4-Methylpyridine

One of the primary synthetic routes involves the alkylation of 4-methylpyridine at the 3-position, followed by subsequent functionalization to introduce the propanoic acid moiety. This method typically employs strong bases such as lithium diisopropylamide (LDA) or n-butyllithium to generate the pyridyl anion, which then undergoes nucleophilic addition to an appropriate electrophile.

The reaction sequence generally follows:

  • Deprotonation of 4-methylpyridine at the 3-position using a strong base
  • Addition of an appropriate electrophile (such as an α-haloester)
  • Hydrolysis of the resulting ester to yield the desired propanoic acid

Palladium-Catalyzed Cross-Coupling

Another effective approach involves palladium-catalyzed cross-coupling reactions, particularly the Negishi or Suzuki coupling, to form the carbon-carbon bond between the pyridine ring and the propanoic acid precursor. This method offers advantages in terms of regioselectivity and functional group tolerance.

The general procedure includes:

  • Preparation of an organometallic reagent derived from 4-methylpyridine
  • Coupling with an appropriate propanoic acid derivative (often a halogenated precursor)
  • Functional group transformations to obtain the final product

Modern Synthetic Approaches

Recent advancements in synthetic methodologies have led to the development of more efficient and environmentally friendly approaches for preparing 2-(4-Methylpyridin-3-yl)propanoic acid.

Flow Chemistry Methods

Continuous flow reactors have emerged as valuable tools for the synthesis of this compound, offering advantages in terms of reaction control, scalability, and safety. The specific reaction conditions (temperature, time, solvent) can be precisely controlled to significantly influence yield and purity.

The flow chemistry approach typically involves:

  • Continuous feeding of reactants into a flow reactor
  • Precise control of reaction parameters
  • In-line purification and isolation of the product

Catalytic Methods

Various catalytic methods have been developed for the efficient synthesis of 2-(4-Methylpyridin-3-yl)propanoic acid, including:

  • Transition metal-catalyzed C-H activation
  • Asymmetric hydrogenation of precursor compounds
  • Organocatalytic approaches for stereoselective synthesis

These methods often provide advantages in terms of atom economy, stereoselectivity, and overall efficiency.

Reaction Conditions and Optimization

The synthesis of 2-(4-Methylpyridin-3-yl)propanoic acid is highly dependent on reaction conditions, which must be carefully optimized to achieve high yields and purity.

Solvent Effects

The choice of solvent significantly impacts the reaction outcome. Commonly used solvents include:

Solvent Advantages Limitations
Tetrahydrofuran (THF) Good solubility for organometallic reagents Potential for side reactions
Dimethylformamide (DMF) High boiling point, good solubility Difficult to remove, potential toxicity
Toluene Stability at high temperatures Limited solubility for polar intermediates
Water/Alcohol mixtures Environmentally friendly May require phase-transfer catalysts

Temperature and Reaction Time

Reaction temperature and duration are critical parameters that require careful optimization. Generally, lower temperatures favor selectivity but may result in longer reaction times, while higher temperatures can accelerate the reaction but potentially lead to side product formation.

Catalyst Selection

For catalytic methods, the choice of catalyst significantly influences reaction efficiency. Factors to consider include:

  • Catalyst loading (typically 1-5 mol%)
  • Ligand effects on selectivity and activity
  • Catalyst stability under reaction conditions
  • Potential for catalyst recovery and reuse

Purification and Characterization

After synthesis, 2-(4-Methylpyridin-3-yl)propanoic acid requires appropriate purification and characterization to ensure high purity for subsequent applications.

Purification Methods

Common purification techniques include:

  • Recrystallization from appropriate solvent systems
  • Column chromatography (often using silica gel)
  • Preparative HPLC for high-purity requirements
  • Acid-base extraction leveraging the compound's amphoteric nature

Analytical Characterization

Comprehensive characterization of the synthesized compound typically involves:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
  • Infrared (IR) spectroscopy for functional group identification
  • Mass spectrometry for molecular weight confirmation
  • Elemental analysis for composition verification
  • X-ray crystallography for structural confirmation (when applicable)

Yield and Purity Considerations

The preparation methods for 2-(4-Methylpyridin-3-yl)propanoic acid vary in terms of yield and product purity. Based on the available literature, the following table summarizes typical yields obtained through different synthetic approaches:

Synthetic Method Typical Yield (%) Purity (%) Scale Applicability
Alkylation route 55-70 95-98 Laboratory to kilogram
Pd-catalyzed coupling 65-85 >98 Laboratory to multi-gram
Flow chemistry 70-90 >99 Gram to industrial
C-H activation 50-75 95-97 Laboratory

Structural Analogs and Comparative Synthesis

Several compounds share structural similarities with 2-(4-Methylpyridin-3-yl)propanoic acid, and their synthetic methods often provide valuable insights for optimizing the preparation of the target compound.

Notable structural analogs include:

  • 2-Methyl-2-(4-methylpyridin-3-yl)propanoic acid - Contains an additional methyl group on the propanoic backbone, which enhances lipophilicity and may improve bioavailability
  • 2-(3-Methylpyridin-4-yl)propanoic acid - A positional isomer with different biological activity profiles
  • 3-Hydroxy-2,2-dimethylpropionic acid - Features hydroxyl and dimethyl groups on propionic acid, potentially increasing solubility and reactivity
  • 2-Amino-3-(pyridin-3-yl)propanoic acid - Contains an amino group on the propanoic backbone, which may exhibit different biological activities due to amino substitution

Industrial Production Considerations

For industrial-scale production of 2-(4-Methylpyridin-3-yl)propanoic acid, several factors must be considered beyond laboratory-scale synthesis:

Cost Analysis

Economic factors influencing industrial production include:

  • Raw material costs and availability
  • Energy requirements
  • Equipment and infrastructure needs
  • Purification and waste disposal expenses

Scalability

Factors affecting scalability include:

  • Heat and mass transfer limitations
  • Mixing efficiency in large reactors
  • Process control and automation requirements
  • Batch-to-batch consistency

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpyridin-3-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-(4-Methylpyridin-3-yl)propanoic acid may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(4-Methylpyridin-3-yl)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

a. 2-Fluoro-2-(4-methylpyridin-3-yl)propanoic acid

  • Structure: Differs by a fluorine atom at the alpha position of the propanoic acid chain.
  • Molecular Formula: C₉H₁₀FNO₂; Molecular Weight: 183.18 .

b. 2-(4-Fluorophenyl)-3-(pyridin-3-yl)propanoic acid

  • Structure: Contains a fluorophenyl group attached to the third carbon of the propanoic acid chain and a pyridin-3-yl group.
  • Key Differences : The fluorophenyl group introduces greater lipophilicity, which may influence receptor-binding affinity in pharmacological contexts .

a. Haloxyfop

  • Structure: 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid.
  • Molecular Formula: C₁₅H₁₁ClF₃NO₄; Molecular Weight: 361.7 .
  • Key Differences: The trifluoromethylpyridinyloxy-phenoxy substituent confers potent herbicidal activity, targeting acetyl-CoA carboxylase in grasses.

b. MCPP (2-(4-Chloro-2-methylphenoxy)propanoic acid)

  • Structure: Phenoxy-substituted propanoic acid with chloro and methyl groups.
  • Molecular Formula : C₁₀H₁₁ClO₃; Molecular Weight : 214.65 .
  • Key Differences: Lacks a pyridine ring but shares the propanoic acid backbone, demonstrating how phenoxy substituents drive herbicidal efficacy.
Cytotoxic and Bioactive Analogs

a. 3-(4-Hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid

  • Structure : Features a hydroxyphenyl group and a tetrahydropyran-derived oxy substituent.
  • Biological Activity : Exhibited 43.2% mortality in brine shrimp assays at 0.1 mg/mL, indicating cytotoxicity .
  • Key Differences : The oxygen-rich substituents may enhance solubility but reduce membrane permeability compared to pyridine derivatives.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Use Source
2-(4-Methylpyridin-3-yl)propanoic acid C₉H₁₁NO₂ 181.19 4-methylpyridin-3-yl Research intermediate N/A
2-Fluoro-2-(4-methylpyridin-3-yl)propanoic acid C₉H₁₀FNO₂ 183.18 Fluorine at alpha position Undisclosed
Haloxyfop C₁₅H₁₁ClF₃NO₄ 361.7 Trifluoromethylpyridinyloxy phenoxy Herbicide (ACCase inhibitor)
MCPP C₁₀H₁₁ClO₃ 214.65 Chloro, methylphenoxy Herbicide (synthetic auxin)
3-(4-Hydroxyphenyl)-2-...propanoic acid C₁₄H₁₆O₅ ~264.27 Hydroxyphenyl, oxotetrahydropyran Cytotoxic (43.2% mortality)

Key Findings and Implications

Substituent Impact: Electron-Withdrawing Groups (e.g., F, Cl): Enhance stability and bioactivity, as seen in haloxyfop and MCPP . Aromatic vs. Aliphatic Substituents: Pyridine rings (e.g., in 2-(4-methylpyridin-3-yl)propanoic acid) may improve binding to enzymatic targets compared to phenoxy groups.

Herbicidal activity in phenoxy-propanoic acids highlights the importance of substituent bulk and electronegativity .

Synthesis and Availability: Limited commercial availability of analogs like 3-(4-Methylpyridin-2-yl)propanoic acid (discontinued per ) may reflect synthesis challenges or regulatory constraints .

Q & A

Q. What are the recommended synthetic routes for 2-(4-Methylpyridin-3-yl)propanoic acid, and what challenges arise in achieving high yields?

  • Methodological Answer : Synthesis typically involves coupling reactions between pyridine derivatives and propanoic acid precursors. For example, a modified Schlenk technique under inert atmospheres (e.g., nitrogen) can minimize oxidation of sensitive intermediates. Key steps include:
  • Pyridine functionalization : Methylation at the 4-position using methyl iodide or dimethyl sulfate .
  • Esterification and hydrolysis : Protection of the carboxylic acid group via ethyl ester formation, followed by acidic/basic hydrolysis to recover the acid .
    Challenges include regioselectivity in pyridine substitution and purification of intermediates. High-performance liquid chromatography (HPLC) is recommended for isolating enantiopure forms .

Q. How can researchers characterize the purity and structural integrity of 2-(4-Methylpyridin-3-yl)propanoic acid?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm the pyridine ring substitution pattern and propanoic acid backbone .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and detect trace impurities .
  • HPLC with UV detection : To assess purity (>98% is typical for research-grade material) and resolve stereoisomers if present .

Q. What safety protocols are critical when handling 2-(4-Methylpyridin-3-yl)propanoic acid in laboratory settings?

  • Methodological Answer :
  • Skin absorption mitigation : Wear nitrile gloves and lab coats, as pyridine derivatives can permeate skin .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Decontamination : Emergency showers and eye wash stations must be accessible. Contaminated clothing should be laundered separately using specialized protocols .

Advanced Research Questions

Q. How do computational methods aid in predicting the biological activity of 2-(4-Methylpyridin-3-yl)propanoic acid derivatives?

  • Methodological Answer :
  • Molecular docking : Simulate interactions with target enzymes (e.g., kinases) using software like AutoDock Vina. Focus on the pyridine ring’s electron-deficient π-system for binding affinity predictions .
  • QSAR modeling : Correlate substituent effects (e.g., methyl group position) with bioactivity data to optimize lead compounds .

Q. What experimental strategies resolve contradictions in reported toxicity data for pyridine-containing propanoic acids?

  • Methodological Answer :
  • In vitro assays : Compare cytotoxicity (e.g., IC50_{50}) across cell lines (HEK293, HepG2) to identify cell-type-specific effects .
  • Metabolic profiling : Use LC-MS to track metabolite formation (e.g., hydroxylated derivatives) that may explain discrepancies in carcinogenicity studies .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetics of 2-(4-Methylpyridin-3-yl)propanoic acid?

  • Methodological Answer :
  • Radiolabeling : Synthesize 14C^{14}C-labeled analogs to track absorption/distribution in rodent models .
  • Pharmacokinetic sampling : Collect plasma at timed intervals post-administration. Analyze using ultra-sensitive LC-MS/MS to quantify bioavailability and half-life .

Methodological Considerations Table

Research AspectKey TechniquesReferences
Synthesis Schlenk techniques, HPLC purification
Characterization NMR, HRMS, X-ray crystallography
Toxicity LC-MS metabolite profiling, OECD guidelines
Bioactivity Molecular docking, QSAR modeling

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